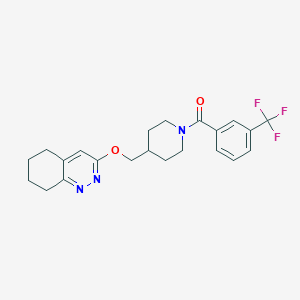
(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({1-[3-(Trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline is a complex organic compound that features a trifluoromethyl group, a piperidine ring, and a tetrahydrocinnoline core
Aplicaciones Científicas De Investigación
3-({1-[3-(Trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[3-(Trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the trifluoromethylbenzoyl group. The final step involves the formation of the tetrahydrocinnoline core through a cyclization reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also becoming more common, as they offer better control over reaction parameters and can lead to more efficient production processes.
Análisis De Reacciones Químicas
Types of Reactions
3-({1-[3-(Trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of 3-({1-[3-(Trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The piperidine ring and tetrahydrocinnoline core also play crucial roles in its activity by stabilizing the compound and facilitating its interaction with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)benzoyl derivatives: These compounds share the trifluoromethylbenzoyl group and may exhibit similar chemical reactivity.
Piperidine derivatives: Compounds containing the piperidine ring are often studied for their pharmacological properties.
Tetrahydrocinnoline derivatives: These compounds are of interest due to their structural similarity and potential biological activities.
Uniqueness
3-({1-[3-(Trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O2/c23-22(24,25)18-6-3-5-17(12-18)21(29)28-10-8-15(9-11-28)14-30-20-13-16-4-1-2-7-19(16)26-27-20/h3,5-6,12-13,15H,1-2,4,7-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBBEMPALNEXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














